molecular formula C19H18 B14511155 1-[2-(4-Methylphenyl)ethyl]naphthalene CAS No. 64374-49-8

1-[2-(4-Methylphenyl)ethyl]naphthalene

Cat. No.: B14511155
CAS No.: 64374-49-8
M. Wt: 246.3 g/mol
InChI Key: KFQNGZZSXMBURU-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)ethyl]naphthalene is a naphthalene derivative featuring a 4-methylphenethyl substituent at the 1-position of the naphthalene ring. This compound belongs to the polycyclic aromatic hydrocarbon (PAH) family, which is characterized by fused aromatic rings and alkyl or aryl substituents.

For instance, the ethyl linkage and methylphenyl group may influence its solubility, bioavailability, and metabolic oxidation compared to simpler methyl-substituted naphthalenes .

Properties

CAS No.

64374-49-8

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethyl]naphthalene

InChI

InChI=1S/C19H18/c1-15-9-11-16(12-10-15)13-14-18-7-4-6-17-5-2-3-8-19(17)18/h2-12H,13-14H2,1H3

InChI Key

KFQNGZZSXMBURU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(4-Methylphenyl)ethyl]naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 4-methylphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methylphenyl)ethyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its fully hydrogenated form.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Nitro-naphthalene and sulfonic acid derivatives.

Scientific Research Applications

1-[2-(4-Methylphenyl)ethyl]naphthalene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)ethyl]naphthalene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The aromatic structure allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene

  • Key Differences :
    • Lacks alkyl/aryl side chains, making it more volatile (vapor pressure: 0.087 mmHg at 25°C) .
    • Higher solubility in water (31.7 mg/L at 25°C) compared to alkylated derivatives due to reduced hydrophobicity .
    • Toxicity : Inhalation exposure in rodents causes respiratory tract damage (LOAEL: 30 ppm in mice) .

1-Methylnaphthalene and 2-Methylnaphthalene

  • Structure : Methyl group at the 1- or 2-position of naphthalene.
  • Key Differences from 1-[2-(4-Methylphenyl)ethyl]naphthalene: Smaller substituents (methyl vs. phenethyl) result in lower molecular weight and higher volatility. Toxicity: 1-Methylnaphthalene shows higher hepatotoxicity in rats (NOAEL: 10 ppm) compared to 2-methylnaphthalene (NOAEL: 30 ppm) due to metabolic activation differences .

Other Naphthalene Derivatives

  • 1,4-Dimethoxynaphthalene (from ):
    • Methoxy groups enhance polarity, increasing solubility in organic solvents.
    • Exhibits antimicrobial activity (e.g., inhibition of plant pathogens) but lacks toxicological data in mammals .
  • Naphthalene Dicarboxamide Derivatives (from ):
    • Complex substituents (e.g., dihydroxy-phenyl groups) confer anti-inflammatory activity (IC50: 17.00 μM for compound 2) .

Data Table: Comparative Properties of Naphthalene Derivatives

Compound Molecular Weight (g/mol) Vapor Pressure (mmHg) Water Solubility (mg/L) Key Toxicological Findings
Naphthalene 128.17 0.087 31.7 LOAEL (inhalation): 30 ppm (mice)
1-Methylnaphthalene 142.20 0.022 25.4 NOAEL (inhalation): 10 ppm (rats)
2-Methylnaphthalene 142.20 0.018 24.8 NOAEL (inhalation): 30 ppm (rats)
This compound* 272.37 (calculated) ~0.001 (estimated) <5 (estimated) No direct data; likely higher bioaccumulation potential

*Estimated values based on structural analogs.

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